2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13151231
InChI: InChI=1S/C8H13NO3/c1-5(8(11)12)6-3-4-7(10)9(6)2/h5-6H,3-4H2,1-2H3,(H,11,12)
SMILES: CC(C1CCC(=O)N1C)C(=O)O
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid

CAS No.:

Cat. No.: VC13151231

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid -

Specification

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name 2-(1-methyl-5-oxopyrrolidin-2-yl)propanoic acid
Standard InChI InChI=1S/C8H13NO3/c1-5(8(11)12)6-3-4-7(10)9(6)2/h5-6H,3-4H2,1-2H3,(H,11,12)
Standard InChI Key IBOSQAKVRCLCMJ-UHFFFAOYSA-N
SMILES CC(C1CCC(=O)N1C)C(=O)O
Canonical SMILES CC(C1CCC(=O)N1C)C(=O)O

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Composition and Connectivity

The molecular formula C8H13NO3\text{C}_8\text{H}_{13}\text{NO}_3 indicates eight carbon atoms, including a five-membered pyrrolidinone ring (1-methyl-5-oxopyrrolidine) and a propanoic acid side chain. The SMILES notation CC(C1CC(=O)N(C1)C)C(=O)O\text{CC(C1CC(=O)N(C1)C)C(=O)O} clarifies the connectivity: a methyl group (CH3\text{CH}_3) is attached to the nitrogen atom of the pyrrolidinone ring, while the propanoic acid moiety (CH2C(=O)OH\text{CH}_2\text{C(=O)OH}) branches from the second position of the ring .

Stereochemical Considerations

The InChI string 1S/C8H13NO3/c1-5(8(11)12)6-3-7(10)9(2)4-6/h5-6H,3-4H2,1-2H3,(H,11,12)\text{1S/C8H13NO3/c1-5(8(11)12)6-3-7(10)9(2)4-6/h5-6H,3-4H2,1-2H3,(H,11,12)} reveals no explicit stereochemistry, suggesting the compound may exist as a racemic mixture or in a conformationally flexible form. The absence of chiral centers in the SMILES string further supports this interpretation .

Comparative Structural Analysis

Similar pyrrolidinone derivatives, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, exhibit structural parallels in their carboxylic acid substituents and cyclic amide cores . These analogs often serve as intermediates in pharmaceutical synthesis, hinting at potential utility for the target compound in medicinal chemistry .

Synthesis and Derivative Formation

Hypothetical Synthetic Routes

While no direct synthesis of 2-(1-methyl-5-oxopyrrolidin-2-yl)propanoic acid is documented, analogous compounds like methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (2a) are prepared via nucleophilic substitution reactions between heterocyclic amines and acrylic acid derivatives . Applying this methodology, the target compound could theoretically be synthesized through the reaction of 1-methyl-5-oxopyrrolidine with methyl acrylate, followed by hydrolysis to yield the free carboxylic acid .

Esterification and Hydrolysis

The conversion of ester precursors to carboxylic acids, as demonstrated in the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid (3), involves alkaline hydrolysis using sodium hydroxide . This two-step process—ester formation followed by saponification—could be adapted for the target compound, with reaction conditions optimized for the pyrrolidinone ring’s stability .

Physicochemical Properties

Predicted Collision Cross Sections (CCS)

Ion mobility spectrometry data for 2-(1-methyl-5-oxopyrrolidin-2-yl)propanoic acid reveals distinct CCS values for various adducts, critical for mass spectral identification :

Adductm/zCCS (Ų)
[M+H]+172.09682137.7
[M+Na]+194.07876145.9
[M+NH4]+189.12336143.9
[M+K]+210.05270144.7
[M-H]-170.08226136.1

These values aid in distinguishing the compound from structural analogs during analytical characterization .

Solubility and Partition Coefficients

The presence of both a polar carboxylic acid group and a hydrophobic pyrrolidinone ring suggests moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in nonpolar media. Calculated partition coefficients (logP) remain unreported, but analogous compounds exhibit logP values between -0.5 and 1.5, indicating balanced hydrophilicity-lipophilicity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Although experimental NMR data for 2-(1-methyl-5-oxopyrrolidin-2-yl)propanoic acid is unavailable, comparative analysis with 3-[2-oxoquinolin-1(2H)-yl]propanoic acid (3) provides insights :

  • 1H NMR: The carboxylic acid proton is expected near δ 10–12 ppm, while methyl groups on nitrogen and carbon chains would resonate between δ 1.0–2.5 ppm .

  • 13C NMR: The carbonyl carbons (pyrrolidinone ketone and carboxylic acid) should appear near δ 170–180 ppm, with ring carbons in the δ 30–50 ppm range .

Mass Spectrometry (MS)

The molecular ion peak [M+H]+[M+H]^+ at m/z 172.09682 aligns with the molecular formula C8H13NO3\text{C}_8\text{H}_{13}\text{NO}_3. Fragmentation patterns would likely include loss of CO2\text{CO}_2 (44 Da) from the carboxylic acid group and cleavage of the pyrrolidinone ring .

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